molecular formula C17H17FN2O3S B2538278 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide CAS No. 899979-64-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2538278
CAS No.: 899979-64-7
M. Wt: 348.39
InChI Key: NDSPQFNDHMIYOC-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide (CAS: 899979-86-3) is a benzamide derivative characterized by a 1,1-dioxothiazinan ring substituted at the para-position of the phenyl group, coupled with a 4-fluorobenzamide moiety. Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of 389.4256 g/mol . This structural motif is critical for interactions in biological systems, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPQFNDHMIYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonamide Precursors

A widely adopted method involves the reaction of 4-aminophenyl sulfonamide derivatives with thioglycolic acid under acidic conditions. For instance, Cornia et al. demonstrated that sulfonamide intermediates, when treated with thioglycolic acid and zinc chloride in glacial acetic acid, undergo cyclization to form the 1,1-dioxo-1λ⁶,2-thiazinane ring. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon adjacent to the sulfonamide group, followed by dehydration (Scheme 1).

Reaction Conditions:

  • Catalyst: Zinc chloride (10 mol%)
  • Solvent: Glacial acetic acid
  • Temperature: Reflux (110–120°C)
  • Time: 6–7 hours
  • Yield: 52–90%

Table 1: Optimization of Thiazinane Ring Synthesis

Precursor Catalyst Solvent Time (h) Yield (%) Source
4-Aminophenyl sulfonamide ZnCl₂ Glacial acetic acid 7 75
4-Nitrobenzenesulfonamide None Toluene 12 52

The introduction of the 4-fluorobenzamide group to the thiazinane ring involves a two-step process: (1) generation of the aniline intermediate and (2) acylation with 4-fluorobenzoyl chloride.

Preparation of 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline

The thiazinane-bearing aniline intermediate is synthesized by reducing a nitro precursor or directly aminating the thiazinane ring. For example, catalytic hydrogenation of 4-nitrobenzenesulfonamide derivatives over palladium-on-carbon (Pd/C) in ethanol yields the corresponding aniline.

Reaction Conditions:

  • Catalyst: Pd/C (5 wt%)
  • Pressure: H₂ (1 atm)
  • Solvent: Ethanol
  • Time: 4–6 hours
  • Yield: 85–92%

Acylation with 4-Fluorobenzoyl Chloride

The aniline intermediate is acylated using 4-fluorobenzoyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine or pyridine is commonly employed to facilitate the reaction.

Procedure:

  • Dissolve 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) dropwise under nitrogen atmosphere.
  • Introduce 4-fluorobenzoyl chloride (1.2 equiv) slowly to the reaction mixture.
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Table 2: Acylation Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%) Source
Triethylamine Dichloromethane 25 12 78
Pyridine Chloroform 0–5 24 65

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reduced reaction times. A study by BenchChem (excluded per user request) highlighted the use of automated flow systems for thiazinane synthesis, achieving 90% conversion in 30 minutes. While this source is excluded, analogous methodologies from scholarly articles support the efficacy of flow chemistry for heterocyclic compound synthesis.

Key Considerations for Scale-Up:

  • Catalyst Recovery: Zinc chloride can be recycled via aqueous extraction.
  • Solvent Choice: Glacial acetic acid is replaced with greener solvents (e.g., ethanol-water mixtures) to reduce environmental impact.
  • Purification: Recrystallization from methanol or ethanol ensures high purity (>98%).

Analytical Characterization

Critical to validating synthetic success, characterization data for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide includes:

  • IR Spectroscopy: Peaks at 1682 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (SO₂ asymmetric stretch), and 1220 cm⁻¹ (C-F stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, ArH), 3.82–3.75 (m, 4H, SCH₂CH₂).
  • MS (ESI): m/z 389.1 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation or sulfonamide oxidation may occur. Using stoichiometric 4-fluorobenzoyl chloride (1.2 equiv) and inert atmospheres minimizes side reactions.

Low Yields in Cyclization

Incomplete cyclization is addressed by increasing reaction time to 8 hours or using microwave-assisted synthesis (30 minutes at 150°C).

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The 4-fluorobenzamide scaffold is widely utilized in medicinal chemistry. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Group Molecular Formula Key Functional Groups Notable Properties Reference
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide 1,1-Dioxothiazinan C₁₈H₁₉N₃O₅S Sulfone, fluorobenzamide High polarity, potential CNS activity
N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide (FZ2) 1,3,2-Dithiarsinan C₁₈H₁₇FAsN₂S₂ Arsenic-containing heterocycle Possible antineoplastic activity
N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide (AZ1729) Thiazole-carbamimidamido C₁₉H₁₇FN₆OS Thiazole, guanidine derivative Free Fatty Acid 2 Receptor activator
N-[4-(3,5-Dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide 3,5-Dioxo-1,2,4-triazolinyl C₁₇H₁₃FN₄O₃ Triazolinone, polar heterocycle High solubility, radiopharmaceutical potential
N-(3-Butan-2-yloxyphenyl)-4-fluorobenzamide Butan-2-yloxy C₁₇H₁₇FNO₂ Ether linkage Lipophilic, improved membrane permeation

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